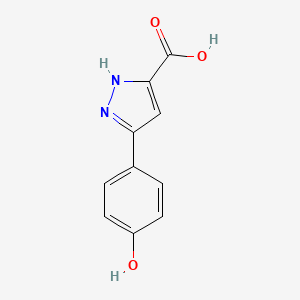![molecular formula C20H22N4O9 B1437758 15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] CAS No. 81238-57-5](/img/structure/B1437758.png)
15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol]
説明
15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] is a chemical compound with the molecular formula C20H22N4O9 and a molecular weight of 462.42 . It is also known as 5-(2,4-Dinitrophenylazo)-2-hydroxy-1,3-xylylene-15-crown 4-Ether .
Molecular Structure Analysis
The molecular structure of 15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] contains a total of 57 bonds, including 35 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 8 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ketone, and 2 nitro groups .Physical And Chemical Properties Analysis
15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] is a solid at 20 degrees Celsius . It has a molecular weight of 462.42 and a molecular formula of C20H22N4O9 .科学的研究の応用
Determination of Li (I) in a Pharmaceutical Preparation
- Specific Scientific Field : Analytical Chemistry .
- Summary of the Application : The compound “15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol]” (also referred to as CDPA) has been used in the determination of Lithium ions (Li (I)) in pharmaceutical preparations . This is particularly important in the pharmaceutical industry where accurate measurements of lithium concentrations are required.
- Methods of Application or Experimental Procedures : The complexation behavior of CDPA was examined in various nonaqueous solvent systems. It was found that in the CHCl3-MeOH-triethylamine (TEA) system, the ionic radii of the alkali and alkaline earth metal ions are linearly correlated both with the wave numbers of the absorption maxima and with the molar absorptivities of the resulting complexes . The complexation of CDPA with Li (I) was fully examined in another solvent system (CHCl3-dimethyl sulfoxide-TEA) and a sensitive colorimetric assay method for Li (I) was established .
- Results or Outcomes : This method was applied to the analysis of a commercial pharmaceutical preparation, lithium carbonate (tablet). The method established was sensitive in the range of 25-250 ppb of Li (I) .
特性
IUPAC Name |
16-[(2,4-dinitrophenyl)diazenyl]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14(18),15-trien-18-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O9/c25-20-14-9-16(21-22-18-2-1-17(23(26)27)11-19(18)24(28)29)10-15(20)13-33-8-6-31-4-3-30-5-7-32-12-14/h1-2,9-11,25H,3-8,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJVZRJZTRYCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCC2=C(C(=CC(=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])COCCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511873 | |
| Record name | 16-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14-dien-18-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol] | |
CAS RN |
81238-57-5 | |
| Record name | 16-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(17),14-dien-18-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



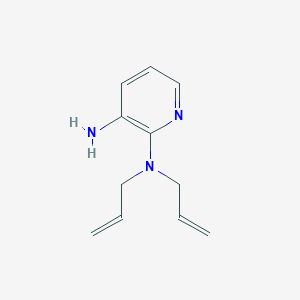
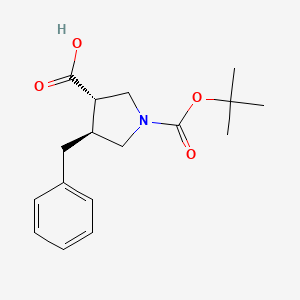
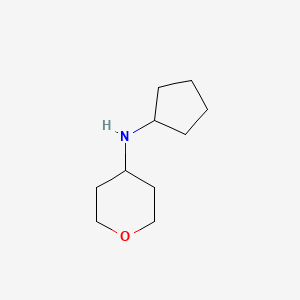
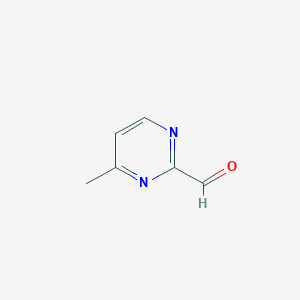
![[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1437687.png)
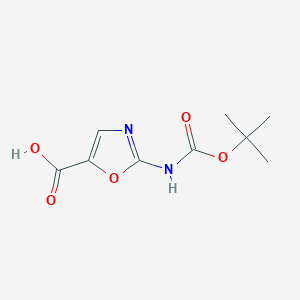
![2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1437690.png)
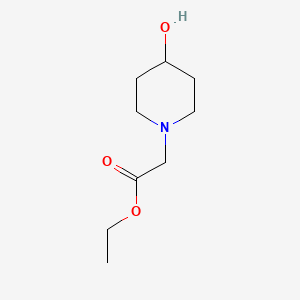
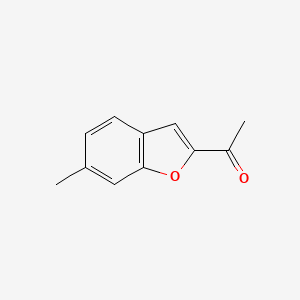
![(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B1437693.png)
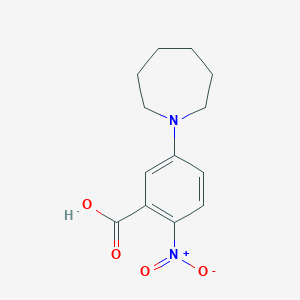

![7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1437696.png)
